REACTION_SMILES
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[CH3:14][C:15](=[O:16])[O:17][C:18](=[O:19])[CH3:20].[CH3:1][CH:2]([C:3]([CH2:4][CH3:5])=[O:6])[CH2:7][CH:8]([CH:9]([CH2:10][CH3:11])[OH:12])[CH3:13].[cH:21]1[cH:22][cH:23][n:24][cH:25][cH:26]1>>[CH3:1][CH:2]([C:3]([CH2:4][CH3:5])=[O:6])[CH2:7][CH:8]([CH:9]([CH2:10][CH3:11])[O:12][C:15]([CH3:14])=[O:16])[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)C(C)CC(C)C(O)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCC(=O)C(C)CC(C)C(CC)OC(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |